2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Description
This compound is a pyrimidinone-derived acetamide featuring a 4-chloro-3,5-dimethylphenoxy group and a 4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl moiety linked via an ethyl spacer. The chloro, dimethyl, and fluoro substituents likely influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are key determinants of bioavailability and efficacy.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c1-14-9-18(10-15(2)22(14)23)30-12-20(28)25-7-8-27-13-26-19(11-21(27)29)16-3-5-17(24)6-4-16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBNOAHZZTMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxy intermediate: This involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol, which is then reacted with an appropriate acylating agent to form the phenoxy intermediate.
Synthesis of the pyrimidinyl intermediate: This step involves the preparation of 4-(4-fluorophenyl)-6-oxopyrimidine through a series of reactions, including nucleophilic substitution and cyclization.
Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the pyrimidinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated and fluorinated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide may exhibit anticancer properties. The presence of the fluorophenyl and pyrimidine groups is crucial for inhibiting specific cancer cell lines. For instance, derivatives targeting the Hedgehog signaling pathway have shown promise in treating basal cell carcinoma (BCC) and other malignancies .
Inhibition of Kinases
The compound's structure suggests potential kinase inhibition capabilities, which are vital in regulating various cellular processes. Kinase inhibitors are increasingly important in cancer therapy as they can block pathways that promote tumor growth and survival .
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies, often involving multi-step reactions that include:
- Formation of the phenoxy group : Starting from chlorinated phenols.
- Pyrimidine synthesis : Utilizing reactions that form the six-membered ring containing nitrogen.
- Acetamide formation : Through acylation reactions that introduce the acetamide functionality.
A notable synthetic route involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate acylating agents and pyrimidine derivatives under controlled conditions to yield the desired product .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. By inhibiting certain enzymes or pathways, it can induce apoptosis (programmed cell death) or halt proliferation in malignant cells.
Case Studies
Several studies have evaluated the efficacy of similar compounds in clinical settings:
- A study demonstrated that a related pyrimidine derivative significantly reduced tumor size in preclinical models of BCC .
- Another investigation highlighted the compound's ability to inhibit cell migration in metastatic cancer models, showcasing its potential as an anti-metastatic agent .
Environmental Considerations
Given the increasing focus on environmental impact, studies are being conducted to assess the ecological risk associated with compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide . This includes evaluating their persistence in the environment and potential toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
(a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()
- Key Differences: Linkage: The comparator compound uses a thioether (S-CH₂) bridge instead of an ether (O-CH₂) in the target compound. Pyrimidinone Substituents: The pyrimidinone ring in the comparator is substituted with a methyl group at position 4, whereas the target compound has a 4-(4-fluorophenyl) group. Phenoxy Group: The comparator’s phenoxy group lacks halogenation (e.g., chlorine) and dimethyl substitution, which are present in the target compound.
- Synthesis: The comparator was synthesized with a 60% yield, suggesting moderate efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the 3,5-dimethylphenoxy group and the fluorophenyl substitution.
(b) Compounds m, n, o ()
These stereoisomeric compounds share a phenoxyacetamide backbone but are structurally distinct due to:
- Extended Backbone : A hexan-2-yl spacer and tetrahydro-pyrimidinyl groups, which introduce conformational rigidity absent in the target compound.
Physicochemical and Spectroscopic Properties
Functional Implications
Limitations of Available Data
- No direct pharmacological data (e.g., IC₅₀, Ki) are provided in the evidence, limiting functional comparisons.
- The stereoisomeric compounds in are pharmacokinetically distinct but lack structural overlap for direct analog evaluation.
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a chloro group, dimethylphenoxy moiety, and a pyrimidinyl component. Its molecular formula is with a molecular weight of approximately 501.40164 g/mol.
Research indicates that this compound may act as an inhibitor of specific biological pathways. For instance, it has been identified as a high-affinity inhibitor of the amino acid transporter B^0AT1, with an IC50 value reported at 7.7 µM . This suggests its potential role in modulating amino acid transport, which is crucial for various physiological processes.
Antiparasitic Activity
In vitro studies have demonstrated that related compounds exhibit moderate to excellent activity against Leishmania donovani amastigotes. For instance, analogues derived from similar structures have shown promising results in inhibiting the growth of these parasites, indicating that modifications in the chemical structure can enhance biological efficacy .
Antioxidant Properties
Compounds with similar structural motifs have been evaluated for their antioxidant activities. The presence of phenolic groups often correlates with high radical scavenging capabilities. For example, related compounds have been tested using the DPPH assay, revealing significant antioxidant potential with EC50 values ranging from 2.07 µM to 2.45 µM . This suggests that the compound may also possess protective effects against oxidative stress.
Case Study 1: Inhibition of Amino Acid Transport
A study focused on the structural characterization and biological evaluation of this compound revealed its inhibitory effects on the B^0AT1 transporter. The structural modifications significantly influenced its affinity and potency .
Case Study 2: Antiparasitic Efficacy
In another study, derivatives of compounds similar to the target molecule were tested against Leishmania donovani. The results indicated that certain modifications led to enhanced activity compared to standard treatments like Glucantime .
Data Tables
| Compound | Biological Activity | IC50/EC50 (µM) | Notes |
|---|---|---|---|
| 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide | Inhibitor of B^0AT1 | 7.7 ± 1.9 | High-affinity inhibitor |
| Related Compound A | Antiparasitic against Leishmania | Moderate to excellent | Tested in vitro |
| Related Compound B | Antioxidant activity | 2.07 - 2.45 | DPPH radical scavenging |
Q & A
[Basic] What are the recommended synthetic routes and purification methods for this compound?
Answer:
The compound is synthesized through nucleophilic substitution and condensation reactions. A representative method involves reacting halogenated pyrimidine intermediates (e.g., 4-(4-fluorophenyl)-6-oxopyrimidine derivatives) with phenoxy-acetamide precursors in polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (120°C). Post-reaction, the crude product is extracted using dichloromethane, dried over anhydrous Na₂SO₄, and purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the target compound . Yield optimization requires precise stoichiometric ratios of reactants and controlled reaction times (e.g., 16 hours for complete conversion).
[Basic] How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural validation employs spectroscopic techniques:
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., δ 7.75–7.55 ppm for fluorophenyl protons) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity (e.g., Rf = 0.15 in CH₂Cl₂/MeOH 50:1) .
[Advanced] How can reaction conditions be optimized to improve yield and purity?
Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Elevated temperatures (100–120°C) accelerate nucleophilic substitution but must avoid decomposition.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may stabilize transition states in pyrimidine ring formation.
- pH Adjustment : Neutral to mildly basic conditions prevent unwanted side reactions (e.g., hydrolysis of acetamide groups) .
Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) can further enhance purity .
[Advanced] How should researchers address contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from structural analogs with subtle substituent variations. For example:
- Fluorophenyl vs. Chlorophenyl Substituents : Fluorine’s electronegativity may enhance target binding affinity compared to chlorine .
- Pyrimidine Core Modifications : 6-oxo vs. 4-oxo configurations alter hydrogen-bonding interactions with enzymes .
Methodological Recommendations : - Perform comparative assays (e.g., IC₅₀ determination) under standardized conditions.
- Use computational docking studies to correlate structural features (e.g., steric bulk of 3,5-dimethylphenoxy groups) with activity trends .
[Advanced] What experimental designs are recommended for enzyme inhibition studies?
Answer:
- Competitive Binding Assays : Use fluorescently labeled substrates (e.g., ATP analogs) to quantify displacement by the compound.
- Kinetic Analysis : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
- Selectivity Profiling : Screen against related enzymes (e.g., kinases vs. phosphatases) to assess specificity.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., tyrosine kinases) to identify binding motifs, such as interactions between the pyrimidinone oxygen and catalytic residues .
[Advanced] What strategies mitigate solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH Adjustment : Ionizable groups (e.g., acetamide) may benefit from buffered solutions at physiological pH.
- Pro-drug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
[Advanced] How to design pharmacokinetic (PK) studies for this compound?
Answer:
- In Vitro Stability : Assess metabolic degradation using liver microsomes (e.g., CYP450 isoforms).
- LC-MS/MS Quantification : Validate plasma/tissue concentrations with a lower limit of detection (LLOD) ≤1 ng/mL.
- In Vivo Models : Administer via intravenous/oral routes in rodents to calculate AUC, t₁/₂, and bioavailability.
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-acetamide) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
